Specific Scientific Field: The specific scientific field of this application is Chemistry, particularly in the synthesis of near-infrared BODIPY photosensitizers .
Comprehensive and Detailed Summary of the Application: 1,2-Bis(methoxymethoxy)benzene is used in the synthesis of near-infrared BODIPY photosensitizers. These photosensitizers have drawn enormous attention as fluorescent probes and bioimaging materials . They have also been explored as photosensitizers for photodynamic therapy (PDT) due to their strong tendency to absorb at visible region with strong absorbance .
Detailed Description of the Methods of Application or Experimental Procedures: Symmetrical 2,6-diiodo 3,5-distyryl 1,2-bis (2-pyridylmethoxy) benzene containing near-infrared (NIR) BODIPY photosensitizers were synthesized to screen the singlet oxygen (1 O 2) photosensitizing efficiency as triplet photosensitizer as well as fluorescent sensors for metal cation recognition .
Thorough Summary of the Results or Outcomes Obtained: The emission intensity of the photosensitizers increased approximately by 1.4-2-fold upon addition of Hg 2+ and Fe 2+ ions . The results are useful to design near-infrared photosensitizers with long-lived triplet excited states for various applications such as PDT, fluorescent bioimaging, and sensor materials .
1,2-Bis(methoxymethoxy)benzene is an organic compound characterized by the presence of two methoxymethoxy substituents attached to a benzene ring at the 1 and 2 positions. Its molecular formula is and it has a molecular weight of approximately 224.25 g/mol. The compound is notable for its structural features that influence its chemical reactivity and biological activity.
Synthesis of 1,2-bis(methoxymethoxy)benzene typically involves:
1,2-Bis(methoxymethoxy)benzene serves as a synthetic intermediate in organic chemistry. Its unique structure allows it to be utilized in:
Several compounds share structural similarities with 1,2-bis(methoxymethoxy)benzene:
Compound Name | Structure Description | Unique Features |
---|---|---|
1,3-Bis(methoxymethoxy)benzene | Methoxymethoxy groups at positions 1 and 3 | Different reactivity due to substitution pattern |
1,4-Bis(methoxymethoxy)benzene | Methoxymethoxy groups at positions 1 and 4 | Distinct electronic properties compared to others |
1,3-Dimethoxybenzene | Contains two methoxy groups instead of methoxymethoxy | Lacks the additional reactivity from methoxymethoxy |